

ITH12575: A Technical Guide to a Novel Neuroprotective Agent

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Compound of Interest

Compound Name: ITH12575

Cat. No.: B15577035

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Abstract

ITH12575 is a potent and selective inhibitor of the mitochondrial $\text{Na}^+/\text{Ca}^{2+}$ exchanger (mNCX), demonstrating significant neuroprotective properties in preclinical studies. As a derivative of the 4,1-benzothiazepine class of compounds, **ITH12575** represents a promising therapeutic candidate for neurodegenerative diseases and conditions associated with neuronal calcium dysregulation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of **ITH12575**. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a summary of its quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its scientific basis.

Chemical Structure and Properties

ITH12575, a synthetic small molecule, belongs to the 4,1-benzothiazepine family of heterocyclic compounds. Its chemical identity is well-characterized, providing a solid foundation for its study and potential development.

Table 1: Chemical and Physical Properties of **ITH12575**

Property	Value	Reference
IUPAC Name	7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one	
Molecular Formula	C ₁₈ H ₁₈ ClNOS	
Molecular Weight	331.86 g/mol	
CAS Number	1802013-08-6	
SMILES String	<chem>CC(C)c1ccccc1C1Sc2cc(Cl)cc2NC(=O)C1</chem>	
Calculated logP (cLogP)	Data not explicitly quantified in reviewed sources, but noted as a parameter improved over parent compounds.	[1] [2]
Brain Permeability	Indicated to have favorable properties by PAMPA experiments, but specific quantitative data is not available in the reviewed literature.	[1] [2]
Solubility	Soluble in DMSO and ethanol.	
Appearance	White to off-white solid.	

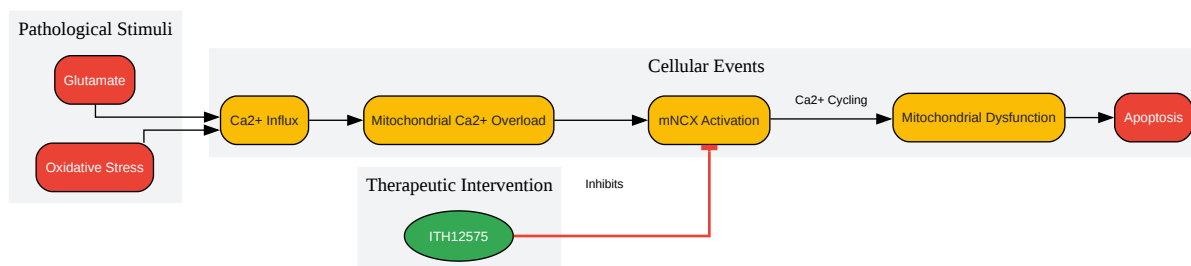
Mechanism of Action and Signaling Pathway

ITH12575 exerts its primary pharmacological effect through the selective inhibition of the mitochondrial Na⁺/Ca²⁺ exchanger (mNCLX), also known as NCLX.[\[1\]](#)[\[2\]](#) The mNCLX is a crucial transporter located in the inner mitochondrial membrane responsible for extruding Ca²⁺ from the mitochondrial matrix in exchange for Na⁺.

Under pathological conditions, such as excitotoxicity and oxidative stress, excessive Ca²⁺ influx into neurons can lead to mitochondrial Ca²⁺ overload. This overload triggers a cascade of detrimental events, including the opening of the mitochondrial permeability transition pore

(mPTP), dissipation of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death.

By inhibiting the mNCX, **ITH12575** prevents the efflux of Ca^{2+} from the mitochondria. This seemingly counterintuitive mechanism is thought to be protective by preventing the rapid cycling of Ca^{2+} across the mitochondrial inner membrane, which can exacerbate ROS production and contribute to cellular damage. By stabilizing mitochondrial Ca^{2+} levels, **ITH12575** helps to preserve mitochondrial function and prevent the initiation of the apoptotic cascade.



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ITH12575 inhibits the mitochondrial $\text{Na}^{+}/\text{Ca}^{2+}$ exchanger (mNCX).

Pharmacological Properties

The pharmacological profile of **ITH12575** is primarily characterized by its neuroprotective effects, which have been demonstrated in various in vitro models of neuronal damage.

Neuroprotection

ITH12575 has shown significant efficacy in protecting neurons from excitotoxic and oxidative stress-induced cell death.

Table 2: In Vitro Neuroprotective Activity of **ITH12575**

Assay	Cell Type	Insult	Endpoint	Result	Reference
Glutamate Excitotoxicity	Rat hippocampal slices	Glutamate	Neuronal damage	Protective	
Oxidative Stress	SH-SY5Y neuroblastom a cells	Rotenone/Oli gomycin A	Cell viability	Protective	

Quantitative Efficacy

The potency of **ITH12575** has been quantified in terms of its ability to inhibit mNCX-mediated Ca²⁺ efflux.

Table 3: Quantitative Efficacy of **ITH12575**

Assay	Parameter	Value	Reference
Mitochondrial Ca ²⁺ Efflux	EC ₅₀	Not explicitly available in reviewed literature.	

Note: While the neuroprotective effects are well-documented, specific EC₅₀ or IC₅₀ values for these protective effects were not consistently reported in the reviewed literature.

Pharmacokinetics and Toxicity

Preliminary data suggests that **ITH12575** possesses favorable drug-like properties. However, comprehensive pharmacokinetic and toxicity data are not yet publicly available.

Table 4: Preliminary Pharmacokinetic and Toxicity Profile of **ITH12575**

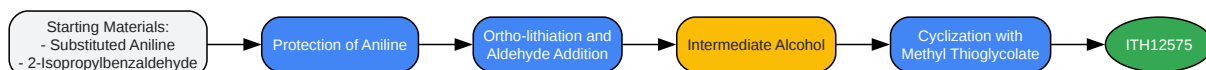
Parameter	Method	Result	Reference
Brain Permeability	PAMPA	Favorable	[1][2]
Lipophilicity (cLogP)	Calculation	Improved over parent compounds	[1][2]
Cytotoxicity	Various cell lines	Not reported to be cytotoxic at effective concentrations.	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **ITH12575** and the key biological assays used to characterize its activity.

Synthesis of ITH12575

The synthesis of **ITH12575** is based on established methods for the preparation of 4,1-benzothiazepines. The general scheme involves a multi-step process.



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General synthetic workflow for **ITH12575**.

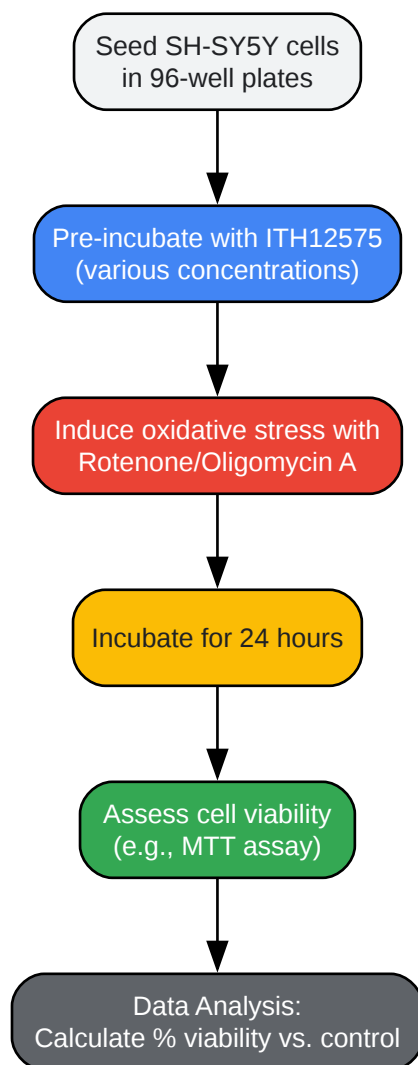
Detailed Protocol:

A detailed, step-by-step synthetic protocol with specific reagents, conditions, and purification methods is not fully available in the public domain. The synthesis would follow the general principles outlined for analogous 4,1-benzothiazepines as described in the scientific literature.

[2]

In Vitro Neuroprotection Assay against Oxidative Stress

This protocol describes the assessment of **ITH12575**'s ability to protect human neuroblastoma SH-SY5Y cells from oxidative stress induced by rotenone and oligomycin A.^{[3][4][5][6]}



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Workflow for assessing neuroprotection against oxidative stress.

Materials:

- SH-SY5Y human neuroblastoma cell line
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
- **ITH12575** stock solution in DMSO

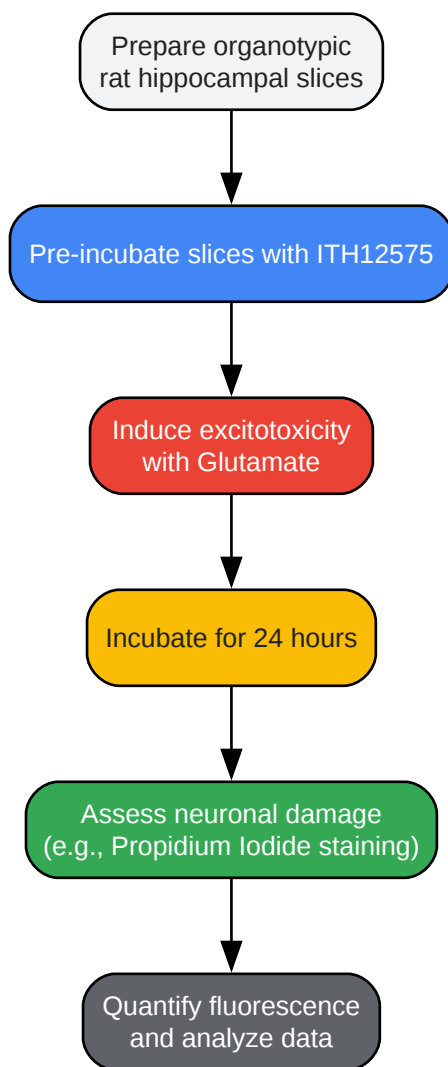
- Rotenone and Oligomycin A stock solutions in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates
- Plate reader

Procedure:

- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2×10^4 cells/well and allow them to adhere overnight.
- Compound Treatment: Pre-incubate the cells with varying concentrations of **ITH12575** (e.g., 0.1, 1, 10 μ M) for 1 hour. Include a vehicle control (DMSO).
- Induction of Oxidative Stress: Add a combination of rotenone (30 μ M) and oligomycin A (10 μ M) to all wells except for the untreated control group.
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Cell Viability Assessment (MTT Assay):
 - Add MTT solution to each well and incubate for 3-4 hours.
 - Aspirate the medium and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Express cell viability as a percentage of the untreated control and plot against the concentration of **ITH12575** to determine its protective effect.

In Vitro Neuroprotection Assay against Glutamate Excitotoxicity

This protocol outlines the procedure for evaluating the neuroprotective effects of **ITH12575** in an organotypic rat hippocampal slice culture model of glutamate-induced excitotoxicity.[7][8][9]



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